molecular formula C17H25BClNO4 B581253 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester CAS No. 1080573-28-9

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester

Cat. No. B581253
CAS RN: 1080573-28-9
M. Wt: 353.65
InChI Key: KFBVAWBHPJEIJX-UHFFFAOYSA-N
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Description

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a chemical compound that is often used in organic synthesis. It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, including 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, can be synthesized through various borylation approaches . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation utilizing a radical approach has been reported .


Molecular Structure Analysis

The linear formula of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is C17H25BClNO4 .


Chemical Reactions Analysis

Pinacol boronic esters, including 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, can undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . Protodeboronation of these esters can be achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .


Physical And Chemical Properties Analysis

The molecular weight of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is 353.65.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. Boronic acids and boronic esters are essential reagents in this process . Specifically, 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester can serve as a boron source in SM coupling reactions, allowing the construction of complex organic molecules.

Desymmetrization Reactions

The compound has been employed in desymmetrization reactions. For example, it was used in a study involving the rhodium-catalyzed desymmetrization of a meso-cyclic allylic dicarbonate via SN2’ substitution . Desymmetrization reactions are valuable for creating chiral centers and accessing enantiomerically enriched compounds.

Protodeboronation Strategies

Protodeboronation refers to the removal of a boron group from a boronic ester. Researchers have explored various strategies to achieve this transformation. For instance, less nucleophilic boron ate complexes, such as those derived from 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, have been used to prevent unwanted aryl addition during the process . This application highlights the compound’s versatility in synthetic chemistry.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .

Mode of Action

The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boronic ester group in the compound can undergo transmetalation with the palladium catalyst, forming a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is widely used in organic synthesis to create a variety of biologically active compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, which could impact their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use, such as the target molecule and the overall reaction conditions. In the context of Suzuki-Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond .

Action Environment

Environmental factors such as pH, temperature, and the presence of a suitable catalyst can influence the compound’s action, efficacy, and stability . For instance, the stability of boronic acids and their esters can be influenced by the pH of the environment .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester and similar compounds may involve further development of protocols for their functionalizing deboronation . Additionally, the introduction of more stable boronic ester moieties could significantly expand the scope of boron chemistry .

properties

IUPAC Name

tert-butyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBVAWBHPJEIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119431
Record name 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester

CAS RN

1080573-28-9
Record name 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester
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